molecular formula C21H20N4OS2 B2689729 Benzo[d]thiazol-6-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897476-39-0

Benzo[d]thiazol-6-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2689729
CAS No.: 897476-39-0
M. Wt: 408.54
InChI Key: DVDJCHJYUFRSET-UHFFFAOYSA-N
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Description

Introduction to Benzothiazole-Piperazine Hybrids in Medicinal Chemistry

Pharmacological Significance of Benzothiazole and Piperazine Scaffolds

Benzothiazole , a bicyclic aromatic system comprising a benzene ring fused to a thiazole moiety, is renowned for its broad-spectrum bioactivity. The sulfur and nitrogen atoms within its structure facilitate diverse molecular interactions, including hydrogen bonding and π-π stacking, which are critical for binding to biological targets. Key pharmacological activities include:

Activity Mechanistic Insights References
Antitumor Inhibition of cytochrome P450 enzymes (e.g., CYP1A1) and induction of apoptosis
Antimicrobial Disruption of microbial cell membrane integrity via lipophilic interactions
Antimycobacterial Targeting decaprenylphosphoryl-β-D-ribose oxidase (DprE1) in Mycobacterium tuberculosis

Piperazine , a six-membered diamine ring, provides structural rigidity and enhances solubility through its two nitrogen atoms, which act as hydrogen bond donors/acceptors. Its conformational flexibility allows for optimal spatial alignment with target proteins, making it a cornerstone in CNS, antimicrobial, and anticancer drug design. For example, piperazine derivatives modulate GABA receptors and inhibit histone deacetylases (HDACs), contributing to anticonvulsant and antiproliferative effects.

Rationale for Hybridization Strategies in Antimycobacterial and Anticancer Drug Design

Hybridizing benzothiazole and piperazine scaffolds addresses limitations of single-scaffold therapies, such as drug resistance and narrow target spectra. The rationale includes:

Synergistic Pharmacodynamic Effects
  • Multitarget Engagement : Benzothiazole’s planar structure intercalates with DNA or inhibits enzymes like DprE1, while piperazine’s flexibility enables interactions with peripheral binding sites. For instance, benzothiazole-piperazine hybrids exhibit dual inhibition of M. tuberculosis DprE1 and human topoisomerase II.
  • Enhanced Selectivity : The 4-ethyl substitution on benzothiazole in Benzo[d]thiazol-6-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone increases lipophilicity, improving penetration into bacterial biofilms and tumor microenvironments.
Improved Pharmacokinetic Profiles
  • Solubility-Bioavailability Balance : Piperazine’s hydrophilic nature counterbalances benzothiazole’s hydrophobicity, optimizing intestinal absorption and blood-brain barrier penetration.
  • Metabolic Stability : Hybridization reduces susceptibility to hepatic oxidation, as evidenced by prolonged half-lives of benzothiazole-piperazine conjugates in preclinical models.

Table 1. Comparative Analysis of Hybrid vs. Parent Scaffolds

Parameter Benzothiazole Alone Piperazine Alone Hybrid Compound
Antimycobacterial IC50 12.5 μM (DprE1 inhibition) >50 μM (No activity) 0.8 μM (DprE1 inhibition)
Anticancer GI50 (MCF-7) 15.2 μM 28.4 μM 4.7 μM
LogP (Lipophilicity) 3.8 1.2 2.5
Structural Insights and Design Innovations
  • Benzothiazole Modifications : Introducing electron-withdrawing groups (e.g., -Cl, -F) at position 6 enhances DNA intercalation and topoisomerase inhibition.
  • Piperazine Linker Optimization : A four-carbon spacer between benzothiazole and piperazine maximizes binding affinity to DprE1 while minimizing off-target effects.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS2/c1-2-14-4-3-5-17-19(14)23-21(28-17)25-10-8-24(9-11-25)20(26)15-6-7-16-18(12-15)27-13-22-16/h3-7,12-13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDJCHJYUFRSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[d]thiazole derivatives, including the compound Benzo[d]thiazol-6-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone , have garnered attention in medicinal chemistry due to their diverse biological activities. This compound combines a benzo[d]thiazole ring system with a piperazine moiety, suggesting potential applications in pharmacology, particularly in anti-mycobacterial, antimicrobial, anti-inflammatory, and antitumor therapies.

Structural Characteristics

The structural formula of this compound indicates multiple reactive sites that can interact with biological targets. The presence of the piperazine ring allows for various substitutions, while the carbonyl group in the methanone structure can engage in nucleophilic addition reactions. Additionally, the thiazole rings may facilitate electrophilic aromatic substitution reactions, enhancing synthetic versatility.

Antimycobacterial Activity

Research has demonstrated that compounds within this class exhibit significant anti-mycobacterial properties. A study involving structurally diverse benzo[d]thiazole-2-carboxamides revealed that several derivatives showed promising activity against Mycobacterium tuberculosis with minimal cytotoxicity. Specifically, compounds demonstrated MIC values in the low μM range (1-10 μM), indicating strong inhibitory effects on bacterial growth .

CompoundMIC (μM)Cytotoxicity (IC50 μg/mL)Therapeutic Index
Compound A2.35<50% inhibition at 508
Compound B7.94<50% inhibition at 5064

Antimicrobial Properties

Similar to other benzothiazole derivatives, this compound is expected to exhibit antimicrobial activity . Studies have shown that related compounds effectively inhibit bacterial growth and modulate inflammatory pathways. The structural features of benzo[d]thiazole derivatives contribute to their ability to disrupt microbial cell functions.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties stem from its ability to inhibit cyclooxygenase enzymes involved in inflammatory processes. This activity could be beneficial for developing treatments for conditions characterized by excessive inflammation.

Antitumor Activity

Preliminary data suggest that benzo[d]thiazole derivatives may also possess antitumor properties . The dual benzo[d]thiazole structure and ethyl substituent may enhance lipophilicity and bioavailability, potentially leading to improved pharmacokinetic profiles compared to other similar compounds.

Case Studies and Research Findings

  • Study on Anti-mycobacterial Activity : A comprehensive evaluation of thirty-six benzo[d]thiazole derivatives showed that certain compounds had low MIC values against Mycobacterium tuberculosis, indicating their potential as new anti-tubercular agents .
  • Dopamine D4 Receptor Affinity : Another study focused on synthesizing benzothiazole analogues targeting the dopamine D4 receptor (D4R), revealing several compounds with high binding affinity and selectivity . This suggests potential implications for treating neuropsychiatric disorders.
  • Quantitative Structure-Activity Relationship (QSAR) : Research employing QSAR models established a relationship between structural features and biological activity, aiding in predicting the efficacy of new derivatives .

Scientific Research Applications

Anti-Cancer Applications

Mechanism of Action:
The compound has been studied for its inhibitory effects on heat shock protein 90 (Hsp90), a chaperone protein involved in the folding and stabilization of numerous oncogenic proteins. Inhibitors targeting Hsp90 can lead to the degradation of these client proteins, thus impeding cancer cell proliferation.

Research Findings:
A study documented the synthesis of a library of benzothiazole-based Hsp90 inhibitors, with compounds demonstrating significant antiproliferative activity against MCF-7 breast cancer cells. The most potent inhibitors had IC50 values as low as 2.8 μM, indicating strong efficacy in inhibiting cancer cell growth .

Table 1: Antiproliferative Activity of Benzothiazole Derivatives

CompoundIC50 (μM)Cell Line
5g2.8MCF-7
9i3.9MCF-7

Case Study:
In a ligand-based structure–activity relationship (SAR) study, researchers utilized molecular dynamics simulations to elucidate the binding modes of these compounds with Hsp90, confirming the importance of structural features in enhancing their inhibitory potency .

Antimicrobial Properties

Quorum Sensing Inhibition:
Another significant application of benzo[d]thiazole derivatives is their role as quorum sensing inhibitors. Quorum sensing is a bacterial communication process that regulates gene expression based on population density, influencing virulence and biofilm formation.

Research Findings:
A series of benzo[d]thiazole/quinoline derivatives were synthesized and evaluated for their ability to inhibit quorum sensing in Pseudomonas aeruginosa. The study revealed several compounds that inhibited quorum sensing without affecting bacterial growth, highlighting their potential as novel antimicrobial agents .

Table 2: Antimicrobial Activity of Benzo[d]thiazole Derivatives

CompoundMIC (μg/mL)Activity
1<64QS Inhibition
5<128QS Inhibition
3Not ActiveNo Growth Inhibition

Anti-mycobacterial Activity

Research Findings:
Benzo[d]thiazole derivatives have also been explored for their anti-mycobacterial properties. A study synthesized a series of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones and evaluated their activity against Mycobacterium tuberculosis. The results indicated promising anti-mycobacterial activity with several compounds exhibiting significant inhibition .

Table 3: Anti-mycobacterial Activity

CompoundActivity Level
Compound AModerate
Compound BHigh

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s activity and physicochemical properties are influenced by substituents on the benzothiazole rings and piperazine linker. Key analogs include:

Table 1: Comparison of Key Benzothiazole-Piperazine Derivatives
Compound ID/Name Substituents Molecular Weight Melting Point (°C) Yield (%) Biological Activity (if reported)
Target Compound 4-Ethyl (benzothiazole), methanone (linker) 435.5* N/A N/A Hypothesized Hsp90 inhibition
4f 4-Ethylpiperazine, propoxy linker 458.5 114.6–114.9 48.1 Multitargeted ligand (e.g., anticancer)
5j Benzothiazole-thioethyl, triazole 507.10 N/A N/A Anticancer screening candidate
6a Phenylthio substituent 413.5 215–217 83 Antiproliferative activity
941869-25-6 6-Ethoxy (benzothiazole), isoxazolyl-methanone 428.4 N/A N/A N/A
4-(1H-Perimidin-2-yl)benzene-1,3-diol Dihydroxyphenyl, perimidinyl 295.3 N/A N/A Antiviral/antitumor potential

*Calculated based on molecular formula.

Key Observations:

Synthetic Yields : Piperazine-linked derivatives with ethyl groups (e.g., 4f ) show moderate yields (48.1%), while thioether analogs (e.g., 6a ) achieve higher yields (83%), suggesting divergent synthetic accessibility.

Biological Activity: Thioether derivatives (e.g., 6a ) exhibit notable antiproliferative activity, whereas methanone-linked compounds (e.g., target compound) are theorized to inhibit Hsp90 due to structural resemblance to known inhibitors .

Physicochemical and Spectroscopic Properties

  • Melting Points : Ethyl-substituted derivatives (e.g., 4f ) generally exhibit lower melting points (114.6–114.9°C) compared to methyl or unsubstituted analogs (e.g., 4h : 161.1–161.6°C), likely due to reduced crystallinity from bulky substituents.
  • NMR Profiles : The target compound’s ¹H NMR would show distinct aromatic signals for benzothiazole protons (δ 7.2–8.5 ppm) and piperazine methylene groups (δ 3.2–3.8 ppm), akin to analogs like 5j .

Research Findings and Implications

Anticancer Potential

Benzothiazole-piperazine derivatives demonstrate broad anticancer activity. For example:

  • Compound 6a inhibits tumor cell proliferation via thioether-mediated reactive oxygen species (ROS) generation.
  • The target compound’s 4-ethyl group may enhance binding to Hsp90’s ATP-binding pocket, similar to C-terminal inhibitors described in .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Benzo[d]thiazol-6-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone and its intermediates?

  • Methodology :

  • Step 1 : Synthesize 4-(benzo[d]thiazol-2-yl)benzenamine via reported procedures (e.g., refluxing with arylisothiocyanates in DMF for 4 hours) .
  • Step 2 : React the intermediate with 4-ethylbenzo[d]thiazol-2-yl piperazine derivatives under nucleophilic acyl substitution conditions. Use polar aprotic solvents (e.g., DMF, DCM) and bases (e.g., triethylamine) to facilitate methanone formation.
  • Characterization : Confirm purity via TLC and structural identity using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS .

Q. How are thiourea intermediates optimized for cyclization into target benzothiazole derivatives?

  • Methodology :

  • Reaction Optimization : Adjust molar ratios (1:1 for amine:isothiocyanate), solvent polarity (DMF preferred for high dielectric constant), and reflux duration (4–6 hours) to maximize yields .
  • Cyclization : Treat intermediates with formaldehyde (30% solution) and HCl at 90–95°C for 4 hours to form oxadiazinane or triazinane rings .
  • Yield Monitoring : Refer to tabulated data (e.g., Table 1 in ) for reaction times (4–6 hours) and yields (55–79%) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and methanone carbonyl (δ ~165–170 ppm in 13C^{13} \text{C}) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
  • TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and interaction mechanisms of this compound?

  • Methodology :

  • DFT Studies : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution .
  • 3D-QSAR : Use molecular docking (e.g., AutoDock Vina) to model interactions with biological targets (e.g., mycobacterial enzymes) and validate with experimental IC50_{50} data .
  • Validation : Cross-reference computational predictions with experimental spectroscopic data (e.g., NMR chemical shifts) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Assay Standardization : Use uniform cell lines (e.g., H37Rv for anti-mycobacterial studies) and controls (e.g., rifampicin) to minimize variability .
  • Data Analysis : Apply multivariate regression to identify structure-activity relationships (SAR). For example, correlate substituent electronegativity (e.g., Cl, OMe) with activity trends (Table 1 in ) .
  • Mechanistic Studies : Perform competitive binding assays or 1H NMR^1 \text{H NMR} titration to confirm target engagement .

Q. How are reaction byproducts and stereochemical outcomes analyzed in complex cyclization steps?

  • Methodology :

  • HPLC-MS : Detect byproducts (e.g., dimerization products) using reverse-phase C18 columns and gradient elution (water:acetonitrile + 0.1% formic acid) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in oxadiazinane/triazinane products by growing single crystals in ethanol/water mixtures .
  • Kinetic Studies : Use 1H NMR^1 \text{H NMR} time-course experiments to track intermediates and optimize reaction quenching .

Q. What advanced functionalization methods enhance the compound’s pharmacological profile?

  • Methodology :

  • Click Chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to improve solubility .
  • Prodrug Design : Synthesize ester or amide derivatives (e.g., tert-butyl carbamate-protected piperazines) for controlled release .
  • In Silico Optimization : Use Molinspiration or SwissADME to predict logP, bioavailability, and blood-brain barrier permeability .

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